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Compound of Interest

Compound Name: 3-Thiazol-2-yl-benzaldehyde

Cat. No.: B1320473

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics of 3-
Thiazol-2-yl-benzaldehyde, a heterocyclic aromatic compound of interest in medicinal
chemistry and materials science. Due to the limited availability of a complete, published
experimental dataset for this specific molecule, this document presents a predictive analysis
based on the well-established spectroscopic properties of its constituent functional groups—a
3-substituted benzaldehyde and a 2-substituted thiazole—supported by data from closely
related analogs.

Molecular Structure and Properties

3-Thiazol-2-yl-benzaldehyde is a bi-aryl compound consisting of a benzaldehyde ring
substituted at the 3-position with a thiazole ring.

Table 1: Physicochemical Properties of 3-Thiazol-2-yl-benzaldehyde
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Property Value Source

Molecular Formula C10H7NOS --INVALID-LINK--
Molecular Weight 189.23 g/mol --INVALID-LINK--
Appearance Solid (predicted) --INVALID-LINK--

YIMGIEKCDQXKKZ-
InChl Key --INVALID-LINK--
UHFFFAOYSA-N

Synthesis and Experimental Protocols

A plausible synthetic route to 3-Thiazol-2-yl-benzaldehyde is via a Suzuki-Miyaura cross-
coupling reaction. This common and versatile method for forming carbon-carbon bonds is
widely used for synthesizing bi-aryl compounds.

A general procedure for the synthesis of aryl-heteroaryl compounds like 3-Thiazol-2-yl-
benzaldehyde is the Suzuki-Miyaura coupling. This involves the reaction of an organoboron
compound with an organic halide, catalyzed by a palladium complex.

Materials:

e 3-Formylphenylboronic acid

e 2-Bromothiazole

o Palladium(ll) acetate (Pd(OAC)2)
o Triphenylphosphine (PPhs)

e Sodium carbonate (Na2CO3)

o Toluene

« Ethanol

e Water
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o Ethyl acetate

e Brine

e Anhydrous magnesium sulfate (MgSOa)

Procedure:

 In a round-bottom flask, dissolve 3-formylphenylboronic acid (1.2 equivalents) and 2-
bromothiazole (1.0 equivalent) in a 3:1 mixture of toluene and ethanol.

e Add an aqueous solution of sodium carbonate (2 M, 2.0 equivalents).

e Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

o Add palladium(ll) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the
mixture.

o Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction
progress by thin-layer chromatography (TLC).

e Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

e Wash the organic layer with water and then with brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

» Purify the crude product by column chromatography on silica gel using a hexane/ethyl
acetate gradient to yield 3-Thiazol-2-yl-benzaldehyde.

Workflow for Synthesis and Purification
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Synthesis and Purification Workflow

Synthesis

3-Formylphenylboronic acid + 2-Bromothiazole Pd(OAc)2 / PPh3 Na2CO3 Toluene/Ethanol/Water

Suzuki-Miyaura Coupling
(Reflux)

Workup

Ethyl Acetate Extraction

:

Water and Brine Wash

:

Drying (MgS0O4)

:

Concentration

Purification

Column Chromatography

3-Thiazol-2-yl-benzaldehyde

Click to download full resolution via product page

Caption: Workflow for the synthesis of 3-Thiazol-2-yl-benzaldehyde.
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Spectroscopic Analysis

The following sections detail the expected spectroscopic data for 3-Thiazol-2-yl-benzaldehyde
based on the analysis of its structural components and data from analogous compounds.

The H NMR spectrum is expected to show signals corresponding to the aldehydic proton, the
protons of the benzene ring, and the protons of the thiazole ring.

Table 2: Predicted 'H NMR Spectral Data for 3-Thiazol-2-yl-benzaldehyde

Chemical Shift . . .
Multiplicity Integration Assignment Notes
(5, ppm)
The aldehydic
~10.1 Singlet 1H Aldehyde (-CHO) proton is highly
deshielded.
Protons ortho
) Aromatic (H-2, and para to the
~8.2-8.4 Multiplet 2H _
H-4) thiazole
substituent.
_ Protons meta to
) Aromatic (H-5, )
~7.6-7.8 Multiplet 2H He6) the thiazole
substituent.
Coupling to H-5'
~7.9 Doublet 1H Thiazole (H-4") of the thiazole
ring.
Coupling to H-4'
~7.4 Doublet 1H Thiazole (H-5" of the thiazole

ring.

Note: Predicted chemical shifts are relative to TMS in CDCls and are based on typical values
for substituted benzaldehydes and thiazoles.

The 13C NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons of both
rings, and the carbons of the thiazole ring.
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Table 3: Predicted 3C NMR Spectral Data for 3-Thiazol-2-yl-benzaldehyde

Chemical Shift (6, ppm)

Assignment

Notes

Characteristic chemical shift

~192 C=0 (Aldehyde) for an aldehyde carbonyl
carbon.
) Carbon of the thiazole ring
~168 C-2' (Thiazole) ]
attached to the benzene ring.
~144 C-4' (Thiazole) CH carbon of the thiazole ring.
~120 C-5' (Thiazole) CH carbon of the thiazole ring.
Quaternary carbon of the
~137 C-1 (Benzene) ]
benzene ring.
Quaternary carbon of the
~134 C-3 (Benzene) benzene ring attached to the
thiazole.
. Remaining CH carbons of the
~130-135 Aromatic CH

benzene ring.

Note: Predicted chemical shifts are relative to TMS in CDCls.

The IR spectrum will be dominated by the characteristic stretching frequency of the aldehyde

carbonyl group.

Table 4: Predicted IR Spectral Data for 3-Thiazol-2-yl-benzaldehyde
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Wavenumber (cm~?) Vibration Intensity

~3100-3000 C-H stretch (aromatic) Medium

~2850, ~2750 C-H stretch (aldehyde) Medium, often two bands
~1700 C=0 stretch (aldehyde) Strong, sharp
~1600-1450 C=C stretch (aromatic) Medium to strong

~1200 C-N stretch (thiazole) Medium

~800-700 C-H bend (aromatic) Strong

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data for 3-Thiazol-2-yl-benzaldehyde

m/z lon Notes

189 [M]* Molecular ion peak.

188 [M-H]* Loss of the aldehydic proton.

160 [M-CHOJ* Loss of the formyl group.
Fragmentation of the

134 [C7HaNS]+ ]
benzaldehyde ring.

85 [CsH3NS]+ Thiazole ring fragment.

Logical Flow of Spectroscopic ldentification
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Spectroscopic Identification Workflow

3-Thiazol-2-yl-benzaldehyde Sample
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Data Interpretation

Y Y Y
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Determine Proton and Carbon Environment Determine Molecular Weight and Fragmentation

Structure [Elucidation

Confirm Structure of
3-Thiazol-2-yl-benzaldehyde

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic identification of the target compound.

Potential Sighaling Pathways and Biological Activity

Thiazole and benzaldehyde derivatives are known to exhibit a wide range of biological activities
and can interact with various signaling pathways. While the specific activity of 3-Thiazol-2-yl-
benzaldehyde is not extensively documented, compounds with similar structures have shown
potential as inhibitors of enzymes such as kinases and phosphatases, and as antimicrobial or
anticancer agents. Further research is required to elucidate the specific biological targets and
mechanisms of action for this compound.

Hypothetical Signaling Pathway Interaction
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Hypothetical Signaling Pathway Interaction

3-Thiazol-2-yl-benzaldehyde

Protein Kinase
(e.g., EGFR, VEGFR)

Phosphorylation

Downstream Signaling Cascade
(e.g., MAPK, PI3K/Akt)

Cellular Response
(e.g., Apoptosis, Proliferation)

Click to download full resolution via product page

Caption: A potential mechanism of action for a thiazole-containing compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of 3-
Thiazol-2-yl-benzaldehyde. The data presented, derived from the analysis of its structural
motifs and comparison with analogous compounds, serves as a valuable resource for
researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery. The
proposed synthetic protocol and the logical workflows for synthesis and analysis offer a
practical framework for the preparation and characterization of this and similar heterocyclic
compounds. Experimental validation of the predicted spectroscopic data is encouraged to
further solidify the understanding of this molecule's properties.

« To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 3-
Thiazol-2-yl-benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1320473#spectroscopic-analysis-of-3-thiazol-2-yl-
benzaldehyde]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1320473?utm_src=pdf-body-img
https://www.benchchem.com/product/b1320473?utm_src=pdf-body
https://www.benchchem.com/product/b1320473?utm_src=pdf-body
https://www.benchchem.com/product/b1320473#spectroscopic-analysis-of-3-thiazol-2-yl-benzaldehyde
https://www.benchchem.com/product/b1320473#spectroscopic-analysis-of-3-thiazol-2-yl-benzaldehyde
https://www.benchchem.com/product/b1320473#spectroscopic-analysis-of-3-thiazol-2-yl-benzaldehyde
https://www.benchchem.com/product/b1320473#spectroscopic-analysis-of-3-thiazol-2-yl-benzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1320473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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